molecular formula C20H14FN3OS2 B2939968 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 941914-02-9

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2939968
CAS RN: 941914-02-9
M. Wt: 395.47
InChI Key: XGAZTLFIBGDCBR-VOTSOKGWSA-N
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Description

The compound contains several functional groups including a fluorobenzothiazole, a pyridinylmethyl group, and a thiophenyl group. These groups are common in many pharmaceuticals and biologically active compounds due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and thiophene) and a pyridine ring. The electron-withdrawing fluorine atom on the benzothiazole ring could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-rich aromatic rings. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Such studies could provide valuable insights into its potential applications in medicine or other fields .

properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c21-16-4-1-5-17-19(16)23-20(27-17)24(13-14-8-10-22-11-9-14)18(25)7-6-15-3-2-12-26-15/h1-12H,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZTLFIBGDCBR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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